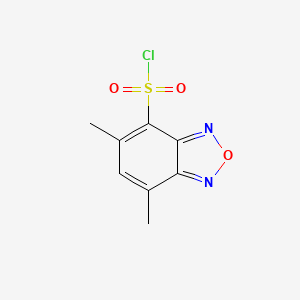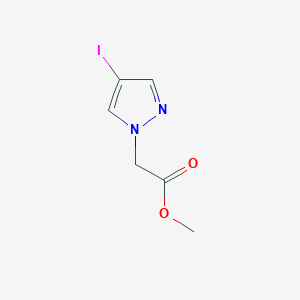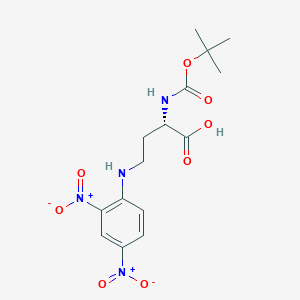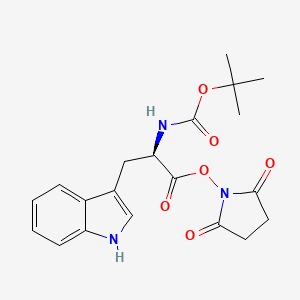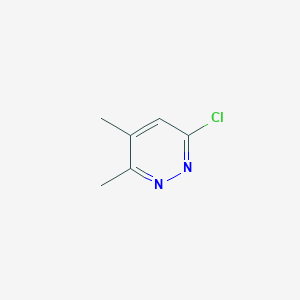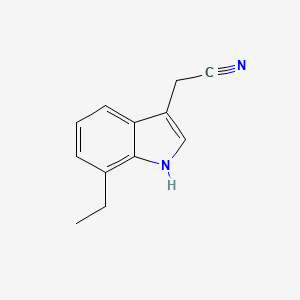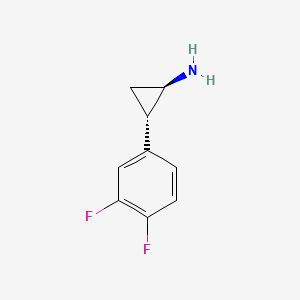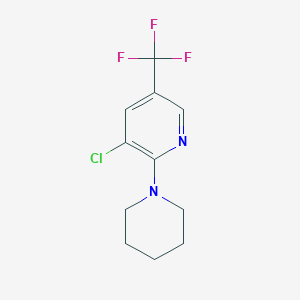
3-Chloro-2-(1-piperidinyl)-5-(trifluoromethyl)-pyridine
Übersicht
Beschreibung
3-Chloro-2-(1-piperidinyl)-5-(trifluoromethyl)-pyridine, commonly referred to as CPT-5, is a heterocyclic compound that has found a range of applications in both scientific research and laboratory experiments. It is a synthetic molecule, composed of a pyridine ring with a chlorine atom, a piperidine ring, and a trifluoromethyl group. The compound is used for a variety of purposes, including as a reagent in organic synthesis, as a catalyst for polymerization reactions, and as a ligand for metal complexes. CPT-5 has also been studied for its potential use in pharmaceuticals and other applications.
Wissenschaftliche Forschungsanwendungen
Fungicide Development
The compound 3-chloro-2-(1-piperidinyl)-5-(trifluoromethyl)-pyridine, as part of fluazinam, has been studied for its use as a fungicide. In fluazinam, the pyridine and benzene ring planes have a significant dihedral angle, and its molecular interactions contribute to its effectiveness in controlling fungal growth. This compound forms a three-dimensional network through hydrogen bonds and other molecular interactions, enhancing its stability and function as a fungicide (Jeon, Kim, Lee, & Kim, 2013).
Synthesis of Pesticides
3-Chloro-2-(1-piperidinyl)-5-(trifluoromethyl)-pyridine is also an important intermediate in the synthesis of various pesticides. Its structure, involving a trifluoromethyl group and a pyridine ring, makes it particularly useful in creating compounds that are effective in pest control. The synthesis processes and the effectiveness of these derivatives in pesticide applications have been extensively studied (Lu Xin-xin, 2006).
CNS Drug Development
Another significant application of this compound is in the development of central nervous system (CNS) drugs. It has been identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. Such compounds play a crucial role in the treatment of CNS disorders, including schizophrenia and other neurodegenerative diseases (Yamamoto et al., 2016).
Antimicrobial Activities
The compound has been investigated for its antimicrobial activities. Its structural and spectroscopic properties, including interactions with DNA, have been characterized, providing insights into its potential as an antimicrobial agent. These studies include analysis of its molecular structural parameters and its effect on microbial growth (Evecen et al., 2017).
Eigenschaften
IUPAC Name |
3-chloro-2-piperidin-1-yl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2/c12-9-6-8(11(13,14)15)7-16-10(9)17-4-2-1-3-5-17/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJHATHFKCHDPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(1-piperidinyl)-5-(trifluoromethyl)-pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



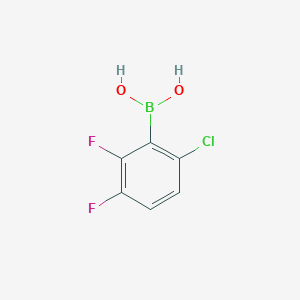
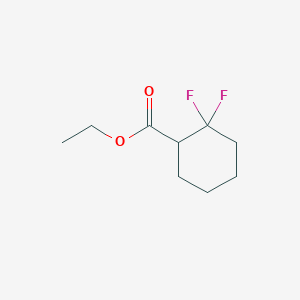
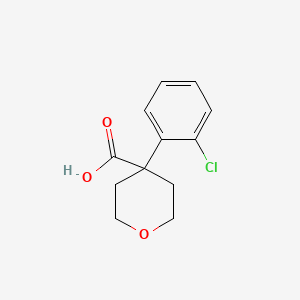
![6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1421960.png)
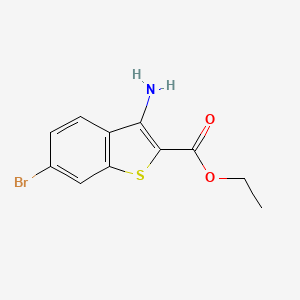
![ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate](/img/structure/B1421962.png)
